1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol
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Overview
Description
1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol is a complex organic compound characterized by its unique bicyclic structure. This compound is derived from naturally occurring monosaccharides and is known for its stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol typically involves the use of inexpensive and readily available five-carbon meso polyalcohols, such as xylitol . The synthetic route includes the formation of a cis-fused tetraoxadecalin ring system, which can undergo conformational equilibration. The reaction conditions often involve the use of mesylate esters, benzyl ethers, and phenyl urethanes under controlled temperatures .
Chemical Reactions Analysis
1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylsulfonyloxy, benzyl, and anilinocarbonyl groups . The major products formed from these reactions are often derivatives of the original compound, such as methanol, benzyl ether, and phenyl urethane derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of sophisticated natural products and non-natural physiologically active compounds . In biology, it serves as a ligand for stereoselective catalysts and is involved in various chemical transformations among diastereomeric and homologous series of monosaccharides . In medicine, its derivatives are explored for their potential therapeutic properties . Industrially, it is used in the production of high-purity pharmaceuticals and fine organic chemicals .
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol involves its interaction with molecular targets and pathways associated with its bicyclic structure. The compound’s stability and conformational flexibility allow it to engage in various biochemical processes, although specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-(Tetrahydro-(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-ethane-1,2-diol include other tetrahydro-dioxino derivatives, such as 8-(Iodomethyl)tetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methyl 4-methylbenzenesulfonate . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific conformational properties and its versatility in various chemical reactions .
Properties
CAS No. |
81370-13-0 |
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Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1-(4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C8H14O6/c9-1-5(10)7-8-6(12-4-14-7)2-11-3-13-8/h5-10H,1-4H2 |
InChI Key |
ZETRRLXIWUWLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(OCO2)C(CO)O)OCO1 |
Origin of Product |
United States |
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